7-Fluorobenzo[d]isothiazol-4-ol
Description
Significance of Heterocyclic Systems in Modern Chemistry
Heterocyclic systems are integral to numerous areas of chemistry, from pharmaceuticals to materials science. numberanalytics.comopenaccessjournals.comijpsr.com Over half of all known organic compounds are heterocyclic, and they are found in a vast array of biologically active molecules, including vitamins and antibiotics. numberanalytics.commsesupplies.com Their unique ring structures, which incorporate heteroatoms like nitrogen, oxygen, and sulfur, allow for a wide range of chemical modifications and functionalizations. msesupplies.com This versatility makes them crucial building blocks for the synthesis of new drugs, agrochemicals, polymers, and advanced materials such as organic conductors and semiconductors. openaccessjournals.commsesupplies.com
The Role of Fluorine Substitution in Modifying Molecular Properties and Reactivity of N-Heterocycles
The introduction of fluorine into N-heterocyclic compounds can dramatically alter their physical and chemical properties. nih.gov Fluorine's high electronegativity creates a strong carbon-fluorine bond, which can significantly impact a molecule's stability, conformation, and reactivity. nih.govchim.it This substitution can influence properties such as lipophilicity, solubility, and metabolic stability, which are critical in the development of new therapeutic agents. chim.itresearchgate.net The strategic placement of fluorine atoms allows for the fine-tuning of a molecule's electronic and steric characteristics, making it a powerful tool in medicinal chemistry and materials science. mdpi.com
Overview of Benzo[d]isothiazole Derivatives in Synthetic Strategies and Advanced Applications
Benzo[d]isothiazole derivatives, which are benzo-fused five-membered N,S-heterocycles, are a significant class of compounds in medicinal and agricultural chemistry. nih.gov They exhibit a broad spectrum of biological activities and are utilized in the development of antibacterial, antifungal, and antineoplastic agents. nih.gov The synthesis of these derivatives often involves strategies such as the intramolecular N–S bond formation from 2-mercaptobenzamides. nih.gov The versatility of the benzo[d]isothiazole scaffold allows for the creation of a wide range of derivatives with diverse applications. ijsrst.comijper.orgnih.govrsc.org
Due to the limited public information specifically on 7-Fluorobenzo[d]isothiazol-4-ol, a comprehensive analysis of its specific research avenues, academic investigations, properties, and synthesis is not possible at this time. The following sections are based on general knowledge of related compounds and will be updated as more specific information becomes available.
Research Avenues for this compound within Contemporary Chemical Science
Based on the properties of related fluorinated benzo[d]isothiazoles, research into this compound could explore its potential in several areas. These may include its use as a building block in the synthesis of novel bioactive molecules, its application as a fluorescent probe for thiols, or its role in the development of new materials with unique electronic properties. Further investigation is required to determine the specific research directions for this compound.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4FNOS |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
7-fluoro-1,2-benzothiazol-4-ol |
InChI |
InChI=1S/C7H4FNOS/c8-5-1-2-6(10)4-3-9-11-7(4)5/h1-3,10H |
InChI Key |
SXIKMRJYWGIBNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1O)C=NS2)F |
Origin of Product |
United States |
Synthetic Methodologies for 7 Fluorobenzo D Isothiazol 4 Ol and Its Derivatives
De Novo Synthetic Routes to the Benzo[d]isothiazole Core
The construction of the benzo[d]isothiazole skeleton is a fundamental aspect of the synthesis of 7-Fluorobenzo[d]isothiazol-4-ol and its derivatives. Several strategies have been developed for the de novo synthesis of this heterocyclic system, primarily focusing on the formation of the isothiazole (B42339) ring fused to a benzene (B151609) ring. These approaches can be classified based on the nature of the starting materials and the bond-forming strategies employed.
Cyclization Strategies for Isothiazole Ring Formation
The formation of the isothiazole ring is often the key step in the synthesis of benzo[d]isothiazoles. Intramolecular cyclization is a common and effective strategy, typically involving the formation of a nitrogen-sulfur bond. One prominent method involves the oxidative cyclization of 2-aminothiophenols or their derivatives. This approach takes advantage of the proximate amino and thiol groups on a benzene ring to form the five-membered isothiazole ring.
Another versatile method for constructing the isothiazole ring is through (4+1) heterocyclization. This strategy involves reacting a four-atom component with a single-atom reagent that provides the final atom needed to complete the heterocyclic ring. researchgate.net For instance, a pre-functionalized benzene derivative containing a four-atom fragment can react with a sulfur or nitrogen source to complete the isothiazole ring.
(3+2) Heterocyclization represents another important pathway where a three-atom fragment reacts with a two-atom fragment to assemble the isothiazole ring. researchgate.net These methods offer flexibility in the choice of starting materials and allow for the introduction of various substituents on the heterocyclic core.
Approaches Involving Pre-functionalized Phenyl Substrates
A highly effective strategy for the synthesis of substituted benzo[d]isothiazoles, including the 7-fluoro derivative, involves the use of pre-functionalized phenyl substrates. This approach ensures the correct placement of substituents on the benzene ring prior to the cyclization step.
A key precursor for the synthesis of 7-fluorobenzo[d]isothiazole (B144599) derivatives is 2-amino-3-fluorobenzenethiol. An improved method for the preparation of this intermediate starts from 2-fluorophenylthiourea, which undergoes cyclization with bromine in chloroform (B151607) to yield 2-amino-3-fluorobenzothiazole. Subsequent alkaline hydrolysis of the benzothiazole (B30560) furnishes the desired 2-amino-3-fluorobenzenethiol. researchgate.net This thiophenol can then be subjected to oxidative cyclization to form the 7-fluorobenzo[d]isothiazole core.
An alternative route to a similarly functionalized precursor involves starting with 7-fluoroisatin. This compound can be converted to 2-amino-3-fluorobenzoic acid. nih.gov While this provides the desired substitution pattern on the aromatic ring, further transformations would be necessary to introduce the sulfur atom and facilitate the isothiazole ring closure.
The general principle of using pre-functionalized phenyl substrates is advantageous as it allows for the regioselective placement of the fluorine atom at the 7-position of the final benzo[d]isothiazole structure.
Assembly of Aryl Rings onto Existing Isothiazole Moieties
While less common for the synthesis of simple benzo[d]isothiazoles, the assembly of an aryl ring onto an existing isothiazole moiety is a viable synthetic strategy, particularly for more complex derivatives. This approach typically involves the use of a substituted isothiazole with appropriate functional groups that can participate in ring-forming reactions, such as Diels-Alder reactions or transition metal-catalyzed cross-coupling reactions, to construct the fused benzene ring. This method offers a high degree of flexibility in the synthesis of polycyclic systems containing the isothiazole core. researchgate.net
Introduction of Fluorine and Hydroxyl Functionalities at Specific Positions
The synthesis of this compound necessitates the specific placement of a fluorine atom at the 7-position and a hydroxyl group at the 4-position. This can be achieved either by using a starting material that already contains these functionalities in the correct positions or by introducing them onto the pre-formed benzo[d]isothiazole ring through regioselective reactions.
Regioselective Fluorination Techniques
The introduction of fluorine onto an aromatic ring can be challenging due to the high reactivity of many fluorinating agents. However, several methods for regioselective fluorination have been developed. Electrophilic fluorinating reagents, such as Selectfluor®, are often used to introduce fluorine at specific positions on an electron-rich aromatic ring. The regioselectivity is guided by the directing effects of the existing substituents on the ring. In the context of a pre-formed benzo[d]isothiazole, the inherent electronic properties of the heterocyclic system and any other substituents would direct the position of fluorination.
For the synthesis of this compound, a more controlled approach is to start with a fluorinated precursor, such as 2-fluoroaniline (B146934) or a derivative thereof. This ensures the fluorine atom is in the desired position from the outset, avoiding potential issues with regioselectivity in a later fluorination step.
Hydroxylation Methods and Precursor Transformations
The introduction of a hydroxyl group at the 4-position of the benzo[d]isothiazole ring can be accomplished through several synthetic strategies. One common approach is the use of a precursor that contains a methoxy (B1213986) group at the desired position. For instance, a potential synthetic route could involve the synthesis of 2-amino-3-fluoro-6-methoxyphenol. This intermediate could then be converted to the corresponding thiophenol and subsequently cyclized to form 7-fluoro-4-methoxybenzo[d]isothiazole. The final step would be the demethylation of the methoxy group to yield the target this compound. This demethylation can typically be achieved using reagents such as boron tribromide (BBr3) or hydrobromic acid (HBr).
Alternatively, direct hydroxylation of the aromatic ring can be considered, although achieving high regioselectivity can be difficult. Methods involving organometallic intermediates or directed ortho-metalation could potentially be employed to introduce a hydroxyl group at the 4-position of a pre-formed 7-fluorobenzo[d]isothiazole.
The conversion of an amino group to a hydroxyl group via a diazonium salt is another classical method in aromatic chemistry. However, the stability of the diazonium salt and the potential for side reactions would need to be carefully considered in the context of the benzo[d]isothiazole ring system.
A summary of potential precursors and their transformations is presented in the table below:
| Precursor | Target Intermediate/Product | Key Transformation(s) |
| 2-Fluorophenylthiourea | 2-Amino-3-fluorobenzenethiol | Cyclization and Hydrolysis |
| 7-Fluoroisatin | 2-Amino-3-fluorobenzoic acid | Oxidative cleavage |
| 2-Amino-3-fluoro-6-methoxyphenol | 7-Fluoro-4-methoxybenzo[d]isothiazole | Thionation and Cyclization |
| 7-Fluoro-4-methoxybenzo[d]isothiazole | This compound | Demethylation |
Derivatization and Functionalization Strategies of this compound
The chemical personality of this compound is dictated by three primary reactive sites: the hydroxyl group, the fluoro substituent, and the fused aromatic and isothiazole rings. Each of these sites offers a gateway for a variety of chemical transformations to generate a library of novel derivatives.
Reactions at the Hydroxyl Group
The phenolic hydroxyl group at the 4-position is a versatile handle for derivatization, primarily through O-alkylation and O-acylation reactions.
O-Alkylation: The formation of ether derivatives can be achieved through reactions such as the Williamson ether synthesis. This would involve the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, followed by nucleophilic attack on an alkyl halide. The choice of base and reaction conditions would be critical to avoid competing side reactions.
O-Acylation: Ester derivatives can be synthesized by reacting the hydroxyl group with acylating agents like acyl chlorides or anhydrides in the presence of a base. This reaction is typically robust and can be used to introduce a wide array of ester functionalities.
| Reaction Type | Reagents | Potential Product |
| O-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃) | 4-Alkoxy-7-fluorobenzo[d]isothiazole |
| O-Acylation | Acyl chloride/anhydride, Base (e.g., Pyridine, Et₃N) | 7-Fluorobenzo[d]isothiazol-4-yl ester |
Transformations Involving the Fluoro Substituent
The fluorine atom at the 7-position significantly influences the electronic properties of the benzene ring and can itself be a site for substitution, although this is generally more challenging than reactions at other positions.
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the isothiazole ring system may activate the fluoro-substituted carbon towards nucleophilic attack. Strong nucleophiles could potentially displace the fluoride (B91410) ion. The success of such reactions would be highly dependent on the nature of the nucleophile and the reaction conditions, including the use of aprotic polar solvents and elevated temperatures.
| Reaction Type | Potential Reagents | Potential Product |
| Nucleophilic Aromatic Substitution | Strong nucleophiles (e.g., alkoxides, amides) | 7-Substituted-benzo[d]isothiazol-4-ol |
Modifications of the Isothiazole and Benzene Rings
The benzo[d]isothiazole scaffold can undergo various modifications, including electrophilic aromatic substitution on the benzene ring and reactions involving the isothiazole moiety.
Electrophilic Aromatic Substitution (EAS): The directing effects of the existing substituents (fluoro and hydroxyl groups) would govern the position of further substitution on the benzene ring. The hydroxyl group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The isothiazole ring is generally electron-withdrawing. A careful analysis of the combined electronic effects would be necessary to predict the regioselectivity of reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions.
Isothiazole Ring Chemistry: The isothiazole ring itself can be subject to various transformations. For instance, oxidation of the sulfur atom could lead to the corresponding 1-oxide or 1,1-dioxide derivatives, which would significantly alter the electronic and biological properties of the molecule.
| Reaction Type | Potential Reagents | Potential Product |
| Electrophilic Aromatic Substitution | Electrophile (e.g., HNO₃/H₂SO₄, Br₂) | Substituted this compound |
| Sulfur Oxidation | Oxidizing agent (e.g., m-CPBA, H₂O₂) | This compound 1-oxide/1,1-dioxide |
Green Chemistry Principles and Sustainable Synthetic Approaches
The principles of green chemistry are increasingly integral to the design of synthetic routes in modern organic chemistry. For the synthesis and derivatization of this compound and its analogs, several green strategies can be envisioned.
The use of greener solvents, such as water or super-critical fluids, in place of traditional volatile organic compounds, can significantly reduce the environmental impact of synthetic processes. Catalytic methods, employing either metal or organocatalysts, are preferred over stoichiometric reagents to improve atom economy and reduce waste. Energy efficiency is another key aspect, with a focus on developing reactions that can be conducted at ambient temperature and pressure. Finally, the design of synthetic pathways that lead to biodegradable products is a long-term goal for sustainable chemistry. While specific green synthetic routes for this compound are not yet reported, the general advancements in green chemistry for heterocyclic synthesis provide a valuable framework for future research in this area.
Structural Elucidation and Advanced Spectroscopic Characterization
High-Resolution Spectroscopic Techniques for Structural Confirmation
A combination of high-resolution spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS), is indispensable for the unambiguous structural confirmation of 7-Fluorobenzo[d]isothiazol-4-ol. These techniques provide detailed insights into the molecular framework, functional groups, and elemental composition.
Detailed Nuclear Magnetic Resonance (NMR) Analysis
NMR spectroscopy is a powerful tool for probing the local chemical environment of magnetically active nuclei. For this compound, a complete assignment of its ¹H, ¹³C, and ¹⁹F NMR spectra is crucial for confirming the connectivity of atoms and understanding the electronic effects of the substituents. nih.gov While specific experimental data for this compound is not widely published, the expected spectral features can be inferred from the analysis of related benzo[d]isothiazole derivatives. nih.govresearchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the benzene (B151609) ring will exhibit complex splitting patterns due to spin-spin coupling. The chemical shift of the hydroxyl proton is typically broad and can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all carbon atoms in the molecule. nih.gov The chemical shifts will be influenced by the electronegativity of the attached atoms (N, S, O, F) and the aromatic system. The carbon atoms directly bonded to the fluorine and hydroxyl groups are expected to show characteristic shifts.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. The chemical shift and coupling constants in the ¹⁹F NMR spectrum will be indicative of the electronic environment around the fluorine atom on the benzenoid ring.
A detailed analysis using two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in the unambiguous assignment of all proton and carbon signals, confirming the substitution pattern of the molecule. nih.gov
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) Range | Expected Multiplicity and Coupling Constants |
|---|---|---|
| ¹H | 6.5 - 8.0 | Multiplets, Doublets |
| ¹³C | 100 - 160 | Singlets, Doublets (due to C-F coupling) |
| ¹⁹F | -110 to -130 | Multiplet |
Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. rsc.org For this compound, the IR spectrum is expected to display characteristic absorption bands for the O-H, C=C, C-F, and C-S bonds.
The O-H stretching vibration of the hydroxyl group will appear as a broad band in the region of 3200-3600 cm⁻¹. The C=C stretching vibrations of the aromatic ring will be observed in the 1450-1600 cm⁻¹ region. The C-F stretching vibration will give a strong absorption band in the 1000-1100 cm⁻¹ range. The presence of the isothiazole (B42339) ring can be confirmed by the characteristic C-S and C=N stretching vibrations.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3200-3600 (broad) |
| C=C (aromatic) | Stretching | 1450-1600 |
| C-F | Stretching | 1000-1100 |
| C-S | Stretching | 600-800 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Studies
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. acs.org For this compound (C₇H₄FNOS), the calculated exact mass can be compared with the experimentally measured value to confirm its molecular formula with high accuracy.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. researchgate.netnih.gov The molecule is expected to undergo characteristic fragmentation pathways, including the loss of small neutral molecules such as CO, HCN, and HF, as well as cleavage of the isothiazole ring. Studying these fragmentation patterns can help to confirm the connectivity of the atoms within the molecule.
Solid-State Structural Investigations by X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in the solid state. While a crystal structure for this compound is not yet reported, analysis of related benzo[d]isothiazole derivatives can offer insights into the expected molecular geometry and intermolecular interactions. researchgate.net
A crystallographic study of this compound would reveal precise bond lengths, bond angles, and torsion angles. It would also elucidate the planarity of the bicyclic ring system and the orientation of the hydroxyl and fluoro substituents. Furthermore, the analysis of the crystal packing would provide information on intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen and sulfur atoms of the isothiazole ring, which govern the solid-state architecture.
Conformational Analysis and Tautomerism Studies of this compound
The presence of the hydroxyl group at the 4-position of the benzo[d]isothiazole ring introduces the possibility of tautomerism. This compound can potentially exist in equilibrium with its keto tautomer, 7-fluorobenzo[d]isothiazol-4(2H)-one.
Computational Chemistry and Theoretical Insights into 7 Fluorobenzo D Isothiazol 4 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
No published studies were found that have performed Density Functional Theory (DFT) calculations on 7-Fluorobenzo[d]isothiazol-4-ol. Such calculations would be invaluable for understanding the molecule's fundamental electronic characteristics.
Orbital Energies and Frontier Molecular Orbital (FMO) Analysis
There is no available data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound. An FMO analysis, which is crucial for predicting chemical reactivity and electronic transitions, has not been reported for this compound.
Electrostatic Potential Mapping and Charge Distribution
An electrostatic potential map for this compound, which would reveal the charge distribution and identify electrophilic and nucleophilic sites, is not available in the current body of scientific literature.
Stability and Reactivity Prediction based on Electronic Structure
Without electronic structure data from methods like DFT, any predictions regarding the stability and reactivity of this compound would be purely speculative. There are no computational studies on which to base such predictions.
Quantum Mechanical (QM) Approaches to Reaction Pathways and Transition States
There are no published quantum mechanical studies investigating the reaction pathways or transition states involving this compound. Consequently, the mechanisms of its potential reactions remain theoretically unexplored.
Computational Studies on Hydrogen Bonding and Intermolecular Interactions
No computational research has been found that specifically investigates the hydrogen bonding capabilities or other intermolecular interactions of this compound. The presence of hydroxyl and fluorine groups suggests the potential for interesting hydrogen bonding networks, but this has not been computationally modeled.
Solvent Effects and Solvation Models in Computational Predictions
The influence of different solvents on the properties and behavior of this compound has not been examined through computational solvation models. Such studies are essential for understanding its behavior in solution, which is critical for many chemical applications.
Reactivity and Mechanistic Investigations of 7 Fluorobenzo D Isothiazol 4 Ol
Electrophilic Aromatic Substitution Reactions on the Benzo[d]isothiazole Ring
The benzene (B151609) ring of 7-Fluorobenzo[d]isothiazol-4-ol is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. nih.govresearchgate.net The regiochemical outcome of such reactions is governed by the electronic properties of the substituents already present on the ring: the hydroxyl group, the fluorine atom, and the fused isothiazole (B42339) moiety.
The hydroxyl (-OH) group at the C4 position is a powerful activating group and directs incoming electrophiles to the ortho and para positions (C5 and C6, respectively) due to its ability to donate electron density through resonance. The fluorine atom at C7, while being electronegative and thus deactivating through induction, also acts as an ortho, para-director via resonance. Conversely, the isothiazole ring system generally behaves as an electron-withdrawing group, deactivating the benzene ring to which it is fused.
The interplay of these effects suggests that electrophilic attack will be favored at the positions most activated by the hydroxyl group. Therefore, substitution is most likely to occur at the C5 position (ortho to the hydroxyl group) and the C6 position (para to the hydroxyl group).
Table 1: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction Type | Typical Reagents | Predicted Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | 7-Fluoro-5-nitrobenzo[d]isothiazol-4-ol and/or 7-Fluoro-6-nitrobenzo[d]isothiazol-4-ol |
| Bromination | Br₂ in a suitable solvent (e.g., acetic acid) | 5-Bromo-7-fluorobenzo[d]isothiazol-4-ol and/or 6-Bromo-7-fluorobenzo[d]isothiazol-4-ol |
| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | 5-Acyl-7-fluorobenzo[d]isothiazol-4-ol and/or 6-Acyl-7-fluorobenzo[d]isothiazol-4-ol |
Nucleophilic Substitution Reactions and the Influence of Fluorine
The fluorine atom at the C7 position of the benzo[d]isothiazole ring can potentially undergo nucleophilic aromatic substitution (SNAAr). This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. In the case of this compound, the fused isothiazole ring acts as an electron-withdrawing group, which can activate the C7 position towards nucleophilic attack.
The high electronegativity of fluorine makes the C-F bond strong; however, it also polarizes the C7 carbon, rendering it susceptible to attack by strong nucleophiles. The reaction would proceed through a high-energy intermediate known as a Meisenheimer complex. Due to the stability of the C-F bond, these reactions often require forcing conditions, such as high temperatures and the use of strong bases.
Table 2: Potential Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Predicted Product |
| Amine | R₂NH | 7-(Dialkylamino)benzo[d]isothiazol-4-ol |
| Alkoxide | RONa | 7-Alkoxybenzo[d]isothiazol-4-ol |
| Thiolate | RSNa | 7-(Alkylthio)benzo[d]isothiazol-4-ol |
Reactions Involving the Hydroxyl Group (e.g., O-Alkylation, O-Acylation)
The phenolic hydroxyl group at the C4 position is a key site for functionalization. Standard reactions for phenols, such as O-alkylation and O-acylation, are expected to proceed readily.
O-Alkylation: The formation of ethers can be achieved through reactions with alkyl halides in the presence of a base (Williamson ether synthesis) or with other alkylating agents under various catalytic conditions. researchgate.netnih.govresearchgate.net
O-Acylation: The synthesis of esters can be accomplished by reacting the hydroxyl group with acylating agents like acid chlorides or anhydrides, often in the presence of a non-nucleophilic base such as pyridine.
Table 3: Predicted Reactions of the Hydroxyl Group
| Reaction Type | Reagent Example | Product Class |
| O-Alkylation | Methyl iodide (CH₃I), K₂CO₃ | 4-Methoxy-7-fluorobenzo[d]isothiazole |
| O-Acylation | Acetic anhydride, Pyridine | 7-Fluorobenzo[d]isothiazol-4-yl acetate |
Metal-Catalyzed Transformations and Cross-Coupling Reactions
While the C-F bond can participate in some cross-coupling reactions, it is generally less reactive than C-Br or C-I bonds. Should the benzo[d]isothiazole ring be further halogenated (e.g., at the 5 or 6 position), a wide array of metal-catalyzed cross-coupling reactions would become accessible. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Table 4: Potential Metal-Catalyzed Cross-Coupling Reactions of a Halogenated Derivative (e.g., 5-Bromo-7-fluorobenzo[d]isothiazol-4-ol)
| Reaction Name | Catalyst System Example | Coupling Partner | Product Type |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃ | Arylboronic acid | 5-Aryl-7-fluorobenzo[d]isothiazol-4-ol |
| Heck Coupling | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Alkene | 7-Fluoro-5-vinylbenzo[d]isothiazol-4-ol |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, BINAP, NaOtBu | Amine | 5-Amino-7-fluorobenzo[d]isothiazol-4-ol |
Ring-Opening and Ring-Closing Reactions of the Isothiazole Moiety
The isothiazole ring, while aromatic, can undergo ring-opening reactions under specific conditions. The N-S bond is often the most labile part of the ring.
Reductive Cleavage: Treatment with strong reducing agents can lead to the cleavage of the N-S bond, resulting in an ortho-substituted aminothiophenol derivative.
Nucleophilic Attack: Potent nucleophiles can attack the sulfur atom or one of the ring carbons, initiating a ring-opening cascade. The outcome of such reactions is highly dependent on the nature of the nucleophile and the substitution pattern of the isothiazole ring. researchgate.net
The synthesis of the this compound core would itself rely on a ring-closing reaction. A plausible synthetic strategy would involve the cyclization of a precursor such as a 2-mercapto-substituted benzamide (B126) or a related derivative, a common method for constructing the benzo[d]isothiazole scaffold. researchgate.net
Mechanistic Studies of Key Chemical Transformations
Although specific mechanistic studies for this compound are not available, the mechanisms of its key transformations can be inferred from well-established organic chemistry principles.
Electrophilic Aromatic Substitution: This reaction proceeds through the formation of a resonance-stabilized carbocationic intermediate, often referred to as a sigma complex or arenium ion. The rate and regioselectivity are determined by the stability of this intermediate, which is influenced by the electronic effects of the substituents.
Nucleophilic Aromatic Substitution: The generally accepted mechanism is the SNAr pathway, which involves the initial addition of the nucleophile to the aromatic ring to form a resonance-stabilized Meisenheimer complex, followed by the elimination of the leaving group (fluoride in this case) to restore aromaticity.
Metal-Catalyzed Cross-Coupling: These reactions proceed via a catalytic cycle that typically involves three key steps: oxidative addition of the organohalide to the metal center, transmetalation with the coupling partner, and reductive elimination to form the final product and regenerate the catalyst.
Further computational studies, such as Density Functional Theory (DFT) calculations, could provide deeper insights into the electronic structure, reaction barriers, and transition states involved in the reactions of this compound, thereby offering a more quantitative understanding of its reactivity. rsc.org
Role As a Synthetic Building Block and Precursor in Complex Molecule Synthesis
Utilization in Multi-Step Organic Synthesis for Diverse Chemical Entities
There is no available literature that explicitly describes the use of 7-Fluorobenzo[d]isothiazol-4-ol in multi-step synthetic sequences to produce a variety of chemical structures.
Precursor for Advanced Heterocyclic Systems and Fused Ring Compounds
The synthesis of complex heterocyclic and fused ring systems is a cornerstone of modern chemistry. guilan.ac.irresearchgate.netpsu.edu The reactive sites on this compound—the hydroxyl group and the aromatic ring activated by the fluorine atom—present potential for elaboration into more complex scaffolds. Nevertheless, published research providing concrete examples of its use as a precursor for such systems is absent.
Applications in Ligand Design for Coordination Chemistry
The design of novel ligands is crucial for the development of new catalysts and functional materials. While thiazole (B1198619) and isothiazole (B42339) derivatives can be employed in coordination chemistry, there are no specific studies detailing the application of this compound in ligand design or the synthesis and characterization of its coordination compounds.
Functionalization for Supramolecular Chemistry and Self-Assembly Studies
The fields of supramolecular chemistry and self-assembly rely on molecules capable of forming ordered structures through non-covalent interactions. The hydroxyl and fluoro groups of this compound could potentially participate in hydrogen bonding and other non-covalent interactions. However, there is no research available that explores the functionalization of this specific compound for studies in supramolecular chemistry or self-assembly.
Advanced Research Applications Non Clinical/non Biological Focus
Exploration in Organic Materials Science
There are no available studies on the optoelectronic properties of 7-Fluorobenzo[d]isothiazol-4-ol. Research on related heterocyclic systems, such as fluorinated benzothiadiazole-based polymers, has shown their potential in organic solar cells by tuning energy levels and improving charge transport. nih.gov However, this research does not involve the specific this compound scaffold. Consequently, no data exists regarding its potential use in organic semiconductors or other electronic materials.
Catalytic Applications in Organic Synthesis
Heterocyclic compounds, including some benzothiazole (B30560) derivatives, have been explored for their catalytic activities. semanticscholar.orgresearchgate.net These applications often leverage the specific electronic and steric properties of the heterocyclic system to facilitate chemical transformations. A thorough search of the literature revealed no instances of this compound being employed as a catalyst in any organic synthesis reactions.
Photoresponsive Materials and Photophysical Property Investigations
Photoresponsive materials often incorporate molecular switches like azobenzenes or spiropyrans that undergo structural changes upon light irradiation. nih.govresearchgate.net While the photophysical properties of various heterocyclic compounds are a subject of research, researchgate.netfurman.edu there are no published investigations into the photophysical properties of this compound. Its potential application in the development of photoresponsive materials remains unexplored.
Future Research Directions and Unexplored Avenues for 7 Fluorobenzo D Isothiazol 4 Ol
The benzo[d]isothiazole scaffold is a significant heterocyclic structure found in various compounds with important applications. The introduction of a fluorine atom, as in 7-Fluorobenzo[d]isothiazol-4-ol, can dramatically alter the physicochemical properties of the parent molecule, opening up new avenues for research and development. researchgate.net This article outlines key areas for future investigation focused specifically on this fluorinated derivative.
Q & A
Q. How do solvent effects influence the tautomeric equilibrium of this compound?
- Methodological Answer : Use variable-temperature NMR in solvents of differing polarities (DMSO vs. CDCl₃). In DMSO, intramolecular hydrogen bonding stabilizes the enol form, while aprotic solvents favor keto tautomers. Quantify equilibrium constants via integration of ¹H-NMR signals and correlate with DFT-computed Gibbs free energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
